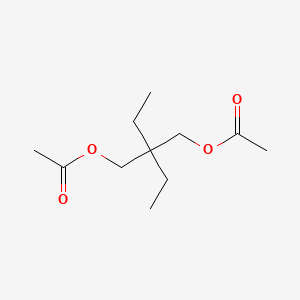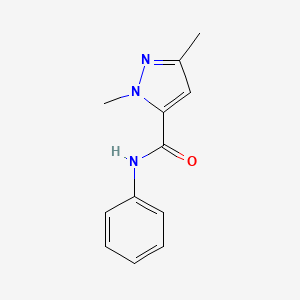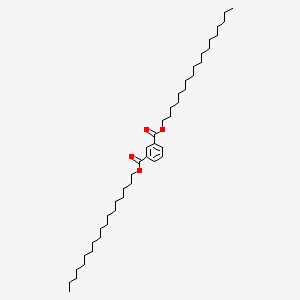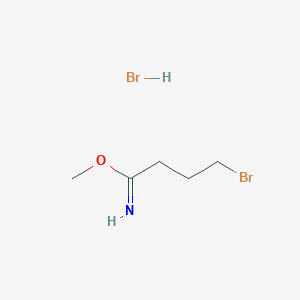![molecular formula C13H17ClOS2 B14509411 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 62716-31-8](/img/structure/B14509411.png)
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group, a chloro group, and two ethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a methoxybenzene derivative with a chloroethylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a strong acid catalyst and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-4-methoxybenzene
- 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-ethoxybenzene
Uniqueness
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethylsulfanyl and methoxy groups on the benzene ring differentiates it from similar compounds and may result in unique biological or chemical activities.
Eigenschaften
CAS-Nummer |
62716-31-8 |
|---|---|
Molekularformel |
C13H17ClOS2 |
Molekulargewicht |
288.9 g/mol |
IUPAC-Name |
1-[1-chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H17ClOS2/c1-4-16-13(17-5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
BBVIQYVXRMIIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C1=CC=C(C=C1)OC)Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)


![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)








